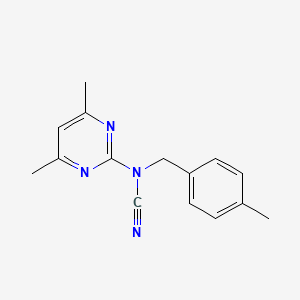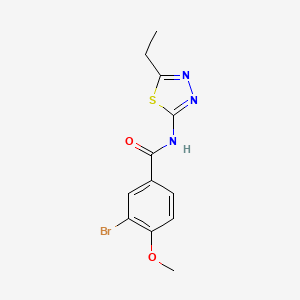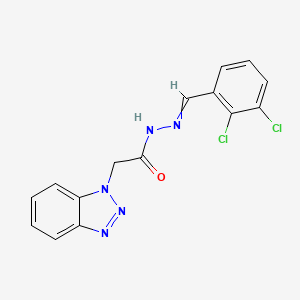![molecular formula C16H16N4O5 B5761208 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide, also known as MitoQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the scientific community. It is a derivative of coenzyme Q10 and has been shown to have potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts by scavenging reactive oxygen species (ROS) and protecting mitochondrial DNA and proteins from oxidative damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also regulates mitochondrial function by improving electron transport chain activity and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress, improves mitochondrial function, and protects against mitochondrial DNA damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also reduces inflammation and improves vascular function. In addition, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve cognitive function and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. It is also a potent antioxidant and has been shown to have therapeutic potential in various disease models. However, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
There are several future directions for 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide research. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Another direction is to study its long-term safety and efficacy in humans. In addition, further studies are needed to understand its mechanism of action and optimize its dosage and delivery methods. Finally, the development of novel mitochondria-targeted antioxidants based on the 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide structure could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a promising mitochondria-targeted antioxidant that has potential therapeutic applications in various diseases. Its simple synthesis method, potent antioxidant activity, and protective effects on mitochondrial function make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be synthesized by a simple two-step process. In the first step, coenzyme Q10 is reacted with chloromethyl methyl ether to form chloromethyl coenzyme Q10. In the second step, chloromethyl coenzyme Q10 is reacted with 5-methyl-2-furfural and hydrazine hydrate to form 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide. The synthesis method is relatively simple, and 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied in various disease models, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve mitochondrial function and reduce oxidative stress. In cancer models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N'-[(E)-(5-methylfuran-2-yl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-11-2-7-14(25-11)10-17-19-16(22)9-8-15(21)18-12-3-5-13(6-4-12)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUJBJBFWSAAC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)



![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)


![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)
